molecular formula C14H20FNO B4537188 1-[3-(4-fluorophenoxy)propyl]piperidine

1-[3-(4-fluorophenoxy)propyl]piperidine

Cat. No.: B4537188
M. Wt: 237.31 g/mol
InChI Key: TZYJWARWZPFUOP-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]piperidine is a chemical compound that functions as a versatile building block and key intermediate in organic synthesis and pharmaceutical research . Its structure incorporates a piperidine ring, a prevalent motif in medicinal chemistry due to its significant biological and pharmacological properties . This specific compound serves as a fundamental precursor in the synthesis of more complex molecules, particularly those with potential biological activity . The structural analogy to documented pharmacologically active substances, such as H3 receptor inverse agonists/antagonists, highlights its value in the discovery and development of new therapeutic agents . As a specialist intermediate, its primary application is within research and development laboratories, where it is utilized for the construction of novel chemical entities and for probing structure-activity relationships. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYJWARWZPFUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Modified Aryloxy Groups

The 4-fluorophenoxy group distinguishes this compound from analogues with other aryloxy substituents. Key comparisons include:

Compound Name Aryloxy Group Molecular Weight (g/mol) Key Properties
1-[3-(4-Fluorophenoxy)propyl]piperidine (22) 4-Fluorophenoxy 327.38 Studied for 5-HT2A receptor binding; no significant difference in bulimia nervosa vs. controls .
1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (Pitolisant) 4-Chlorophenylpropoxy 339.33 Histamine H3 receptor antagonist; used for narcolepsy .
1-(3-(4-Isopropylphenoxy)propyl)piperidine (19) 4-Isopropylphenoxy 351.44 Lower electron-withdrawing effect; potential differences in receptor affinity .
1-(3-(4-Ethylphenoxy)propyl)piperidine (20) 4-Ethylphenoxy 337.48 Altered lipophilicity; may influence blood-brain barrier penetration .
1-(3-(4-Chlorophenoxy)propyl)piperidine (23) 4-Chlorophenoxy 343.84 Higher molecular weight due to Cl; possible enhanced metabolic stability .

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance receptor binding via polar interactions, whereas alkyl groups (e.g., -isopropyl) increase lipophilicity .
  • The 4-fluorophenoxy group in compound 22 balances moderate electron withdrawal and metabolic stability, making it suitable for CNS applications .

Piperidine Derivatives with Alternative Core Modifications

Comparisons with piperidine-based compounds featuring different functional groups:

Compound Name Structural Feature Key Activity
4-[Diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)propyl]piperidine (UK-78,282) Diphenylmethoxymethyl substitution Kv1.3 potassium channel blocker .
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine Fluorosulfonyloxy group Potential enzyme inhibitor .
1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroprop-2-en-1-one Pyrazolopyrimidine core Kinase inhibitor (structural isomerism affects potency) .

Key Observations :

  • Substituent positioning (e.g., acetyl vs. fluorosulfonyloxy) drastically alters target selectivity (e.g., ion channels vs. enzymes) .
  • The propylphenoxy-piperidine scaffold in compound 22 is versatile, enabling tuning for specific receptor interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[3-(4-fluorophenoxy)propyl]piperidine to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical optimization (e.g., response surface methodology) minimizes experimental runs while identifying optimal conditions . Purification can be enhanced via gradient chromatography or recrystallization using solvents with contrasting polarity (e.g., ethanol/water mixtures) .

Q. What analytical techniques are recommended for characterizing structural purity and stability of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenoxy-propyl side chain via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR coupling patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects trace impurities (e.g., oxidation byproducts like 4-fluorobenzoic acid) .

Q. What in vitro bioactivity screening approaches are suitable for preliminary pharmacological profiling?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine transporters using radiolabeled ligands (e.g., 3H^{3}\text{H}-paroxetine) .
  • Enzyme Inhibition Studies : Test inhibitory potency against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic liabilities .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for piperidine derivatives with fluorophenoxy substituents?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., sigma-1 receptors) using Schrödinger Suite or AutoDock Vina to prioritize derivatives for synthesis .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical binding residues (e.g., π-π stacking with fluorophenyl groups) .

Q. How can researchers resolve contradictory data in biological activity profiles across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR targets) to rule out false positives .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects in vivo .

Q. What strategies mitigate potential neurotoxicity risks during preclinical development?

  • Methodological Answer :

  • In Silico Toxicity Prediction : Apply tools like Derek Nexus to flag structural alerts (e.g., mitochondrial toxicity linked to fluorinated aromatics) .
  • In Vitro Neurotox Screens : Assess cytotoxicity in SH-SY5Y neuronal cells under oxidative stress conditions (H2_2O2_2 challenge) .

Q. What challenges arise when scaling up synthesis, and how can they be addressed?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., propyl chain oxidation) during large-scale alkylation steps .
  • Catalyst Recycling : Immobilize palladium catalysts on mesoporous silica to enhance reusability and reduce metal leaching .

Safety and Handling

Q. What safety protocols are critical for handling fluorinated piperidine derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves and chemically resistant goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation of volatile intermediates (e.g., 4-fluorophenol) .
  • Emergency Measures : For spills, neutralize acidic byproducts with sodium bicarbonate before disposal in sealed containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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